molecular formula C24H27N3O3 B2750485 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzamide CAS No. 877631-27-1

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzamide

Cat. No.: B2750485
CAS No.: 877631-27-1
M. Wt: 405.498
InChI Key: PLQUVRXFFXTXCC-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzamide is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
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Mechanism of Action

Target of Action

A similar compound was found to interact with theAdenosine receptor A2a . This receptor plays a crucial role in many biochemical processes, including inflammatory response and neurotransmission.

Mode of Action

Based on its potential interaction with the adenosine receptor a2a, it can be hypothesized that the compound may bind to this receptor and modulate its activity . The specific changes resulting from this interaction would depend on the nature of the compound-receptor binding.

Biochemical Pathways

Given the potential target, it can be inferred that the compound may influence pathways related toadenosine signaling . The downstream effects of this could include changes in inflammatory response and neurotransmission.

Result of Action

If the compound does indeed interact with the adenosine receptor a2a, it could potentially influence cellular processes such as inflammation and neurotransmission .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-29-21-11-9-19(10-12-21)24(28)25-18-22(23-8-5-17-30-23)27-15-13-26(14-16-27)20-6-3-2-4-7-20/h2-12,17,22H,13-16,18H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQUVRXFFXTXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.